2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O3S2/c1-24(15-8-6-14(21)7-9-15)29(25,26)16-10-11-28-17(16)19-22-18(23-27-19)12-2-4-13(20)5-3-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPZHKQMPXRURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological significance, and various activities reported in scientific literature.
- Molecular Formula : C16H14BrN5O2S
- Molecular Weight : 396.28 g/mol
- CAS Number : Not specifically listed but can be derived from the structural formula.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various biological targets.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance:
- A study evaluated the antimicrobial activity of similar oxadiazole compounds against Gram-positive and Gram-negative bacteria and found promising results against strains such as Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- In vitro studies have shown that derivatives with oxadiazole rings exhibit significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT-116) cells .
- The IC50 values reported for similar compounds indicate effective growth inhibition at micromolar concentrations, suggesting that the compound may induce apoptosis or cell cycle arrest in cancer cells.
Structure-Activity Relationship (SAR)
The presence of the bromophenyl group is critical for enhancing the lipophilicity and bioactivity of the compound. Substituents like fluorophenyl and methylthio groups contribute to improved binding affinity to biological targets.
| Substituent | Activity Impact |
|---|---|
| 4-Bromophenyl | Enhances antimicrobial potency |
| 4-Fluorophenyl | Improves anticancer activity |
| Methylthio | Increases overall bioavailability |
Case Studies
- Antimicrobial Evaluation : A recent study assessed the compound's effectiveness against a panel of microbial pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain strains .
- Cytotoxicity Assay : In another evaluation, the compound was tested on MCF7 cells using the Sulforhodamine B assay, revealing an IC50 value of approximately 25 µM, indicating significant anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
